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Abstract

Gentisyl alcohol, a dihydroxybenzyl alcohol derivative, is a polyketide fungal metabolite with a
growing body of research highlighting its diverse and potent biological activities. Produced by a
range of fungal species, primarily within the genera Penicillium, Aspergillus, and Phoma, this
compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, antimalarial,
and antifungal properties. Its mechanisms of action, particularly the inhibition of key signaling
pathways such as the PI3K/AKT pathway in cancer cells, make it a compound of considerable
interest for drug discovery and development. This technical guide provides a comprehensive
overview of gentisyl alcohol, consolidating current knowledge on its biosynthesis, producing
organisms, physicochemical properties, and biological activities. Detailed experimental
protocols for its extraction, purification, characterization, and bioactivity assessment are
provided, alongside a summary of quantitative data and visual representations of its
biosynthetic pathway and mechanism of action.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of
biological activities.[1][2] Among these, phenolic compounds represent a significant class of
molecules with therapeutic potential. Gentisyl alcohol, with the IUPAC name 2-
(hydroxymethyl)benzene-1,4-diol, is an aromatic primary alcohol that has been identified as a
metabolite of several fungal species.[3] Its structure, featuring a hydroquinone ring with a
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hydroxymethyl substituent, is key to its biological functions, including its capacity as an
antioxidant and an inhibitor of various cellular processes.[3][4] This guide aims to provide an in-
depth technical resource for researchers and professionals engaged in natural product
chemistry, mycology, and drug development, focusing on the core scientific and technical data
surrounding gentisyl alcohol as a fungal metabolite.

Physicochemical and Spectroscopic Data

Gentisyl alcohol is a white to pale yellow solid, typically appearing as needles when
crystallized from chloroform.[5] It is freely soluble in water, alcohol, and ether.[5] A
comprehensive summary of its physicochemical and spectroscopic properties is presented in
the tables below.

Table 1: Physicochemical Properties of Gentisyl Alcohol

Property Value Reference(s)

Molecular Formula C7HsOs3 [31[5]

Molecular Weight 140.14 g/mol [31[5]

CAS Number 495-08-9 [31[5]
2-(hydroxymethyl)benzene-

IUPAC Name (hydroxymethyD [3]
1,4-diol
2,5-Dihydroxybenzyl alcohol,

Synonyms ) [31[5]
Salirepol

Melting Point 100 °C [5]
Clusters of needles from

Appearance [5]
chloroform

Freely soluble in water,
- alcohol, ether; slightly soluble
Solubility ) _ [5]
in benzene, chloroform;

insoluble in petroleum ether

Table 2: Spectroscopic Data of Gentisyl Alcohol
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Spectroscopy Type Key Data Reference(s)

Signals at ~4.79 ppm (doublet,
hydroxymethyl protons) and in
the aromatic region (~6.74

1H NMR _ [4]
ppm, doublet) provide
characteristic patterns for

identification.

Quaternary aromatic carbons
appear at ~150.02 ppm (C-2),
~149.54 ppm (C-4), and

13C NMR ppm (C-4) [4]
~130.02 ppm (C-1). The
hydroxymethyl carbon

resonates at ~60.02 ppm.

The molecular ion peak
appears at m/z 140. A base
peak is typically observed at
Mass Spectrometry (MS) ] [4]
m/z 108, corresponding to the

loss of the hydroxymethyl
group.

Fungal Production of Gentisyl Alcohol

Gentisyl alcohol has been isolated from a variety of fungal species, indicating its widespread
occurrence within the fungal kingdom. Its production is often associated with specific culture
conditions, and yields can vary significantly between species and strains.

Producing Fungal Species

Several fungal species have been identified as producers of gentisyl alcohol and its
derivatives. These include:

¢ Penicilliumspecies: Notably, Penicillium patulum was one of the first species from which
gentisyl alcohol was isolated.[5][6] Marine-derived Penicillium terrestre has also been
shown to produce a variety of new gentisyl alcohol derivatives.[7] Other producing species
include Penicillium pedernalense.[8]
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» Aspergillusspecies:Aspergillus assiutensis has been identified as a producer of this
metabolite.[8]

e Phomaspecies: The endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma
longa), has been shown to produce gentisyl alcohol.[9][10]

» Hypomyces pseudocorticiicola: This Japanese fungus has also been found to produce
gentisyl alcohol.[8]

Biosynthesis of Gentisyl Alcohol in Fungi

The biosynthesis of gentisyl alcohol in fungi is linked to the patulin biosynthetic pathway,
branching off from the intermediate 6-methylsalicylic acid (6-MSA).[5] The key enzymatic steps
are outlined below:

o Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the synthesis of 6-
MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA, a reaction
catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).

o Decarboxylation to m-Cresol: 6-MSA is then decarboxylated to form m-cresol by the enzyme
6-methylsalicylate decarboxylase.

e Hydroxylation to m-Hydroxybenzyl Alcohol: The aromatic ring of m-cresol is hydroxylated,
likely by a cytochrome P450 monooxygenase, to produce m-hydroxybenzyl alcohol.

» Hydroxylation to Gentisyl Alcohol: A second hydroxylation event, also thought to be
catalyzed by a cytochrome P450 monooxygenase, converts m-hydroxybenzyl alcohol into
gentisyl alcohol.[5]

| 6 | | Cytochrome P450 | | Cytochrome P450
6-MSAS A D .
Acetyl-CoA + 3x Malonyl-CoA }—P{ 6 Acid (6-MSA) | » m-Cresol »| m-H Alcohol > Gentisyl Alcohol

Click to download full resolution via product page

Fungal biosynthetic pathway of Gentisyl alcohol from 6-MSA.

Production Yields
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While numerous studies have reported the isolation of gentisyl alcohol from fungal cultures,
specific quantitative yield data (e.g., in mg/L) from fungal fermentations are not extensively
documented in the available literature. However, a study on the heterologous production of
gentisyl alcohol in engineered Escherichia coli reported a final titer of 30.1 mg/L.[4][11] This
suggests that with optimization of fermentation conditions and metabolic engineering of
producing fungal strains, higher yields may be achievable.

Biological Activities and Quantitative Data

Gentisyl alcohol exhibits a broad spectrum of biological activities, making it a promising
candidate for further investigation in drug development.

Table 3: Summary of Biological Activities and ICso
Values of Gentisyl Alcohol and Its Derivatives
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BENGHE

Biological
. Target/Assay Compound ICso0 Value Reference(s)
Activity
HL-60 (Human )
i ] Gentisyl alcohol
Anticancer promyelocytic - 5-65 uM [7]
] derivatives
leukemia)
MOLT-4 (Human
acute Gentisyl alcohol
_ o 5-65 pM [7]
lymphoblastic derivatives
leukemia)
BEL-7402
Gentisyl alcohol
(Human 0 5-65 uM [7]
derivatives
hepatoma)
A-549 (Human Gentisyl alcohol
: o 5-65 uM [7]
lung carcinoma) derivatives
Not specified, but
ES2 (Human ) S
) Gentisyl alcohol inhibits [31[5]
ovarian cancer) ) ]
proliferation
Not specified, but
OV90 (Human ) o
) Gentisyl alcohol inhibits [3][5]
ovarian cancer) ] ]
proliferation
o DPPH radical Gentisyl alcohol
Antioxidant ] o 2.6-8.5uM [7]
scavenging derivatives
Plasmodium
falciparum
Antimalarial Dihydroorotate Gentisyl alcohol 3.4 uM [8]
Dehydrogenase
(PfDHODH)
Plasmodium
falciparum o
] Homogentisic
Dihydroorotate ) 47.6 uM [8]
acid (analogue)
Dehydrogenase
(PfDHODH)
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Effective
] Colletotrichum ) ]
Antifungal Gentisyl alcohol antagonism [9][10]

gloeosporioides
observed

Mechanism of Action in Cancer: Inhibition of the
PI3K/AKT Signaling Pathway

One of the key mechanisms underlying the anticancer activity of gentisyl alcohol is its ability
to modulate intracellular signaling pathways. In human ovarian cancer cells (ES2 and OV90),
gentisyl alcohol has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling
pathway.[3][5] This pathway is crucial for cell survival, proliferation, and growth, and its
dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key
downstream effectors of this pathway, such as AKT, P70S6K, and S6 proteins, gentisyl
alcohol can induce apoptosis and inhibit the proliferation of cancer cells.[3]
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Inhibition of the PISK/AKT signaling pathway by Gentisyl alcohol.
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Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity
assessment of gentisyl alcohol from fungal sources.

Fungal Fermentation and Extraction

e Fungal Culture: Inoculate the desired fungal strain (e.g., Phoma herbarum) into a suitable
liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

¢ Incubation: Incubate the flasks on a rotary shaker at a specified temperature (e.g., 25-28 °C)
and agitation speed (e.g., 150-200 rpm) for a designated period (e.g., 14-21 days) to allow
for fungal growth and metabolite production.

o Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration.

 Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic
solvent, such as ethyl acetate, three times.

» Solvent Evaporation: Combine the organic layers and evaporate the solvent under reduced
pressure using a rotary evaporator to obtain the crude extract.

Purification of Gentisyl Alcohol

 Silica Gel Column Chromatography: Subject the crude extract to column chromatography on
a silica gel column.

o Elution: Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl
acetate, with increasing polarity.

o Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography
(TLC) to identify the fractions containing gentisyl alcohol.

 Further Purification: Pool the fractions containing the target compound and subject them to
further purification steps, such as Sephadex LH-20 column chromatography or preparative
High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Spectroscopic Analysis
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» Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable
deuterated solvent (e.g., CDCIs or CDsOD). Acquire *H and 3C NMR spectra on a high-field
NMR spectrometer (e.g., 400 or 500 MHz).

o Mass Spectrometry (MS): Analyze the purified compound using a mass spectrometer, such
as an Electrospray lonization (ESI) or High-Resolution Mass Spectrometry (HRMS)
instrument, to determine its molecular weight and fragmentation pattern.

Bioactivity Assays

e Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl
(DPPH) in methanol.

o Sample Preparation: Prepare a series of dilutions of the test compound (gentisyl alcohol) in
methanol.

e Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound.
e Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

o Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a
spectrophotometer.

» Calculation: Calculate the percentage of radical scavenging activity using the formula: %
Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of
the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
solution with the sample. The ICso value is the concentration of the sample that inhibits 50%
of the DPPH radicals.[12][13]

o Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a suitable density
and allow them to adhere overnight.

o Treatment: Treat the cells with various concentrations of gentisyl alcohol for a specified
period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1193962?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1258007/
https://www.maxapress.com/article/id/63a3c6abfa6c585d1f695a90
https://www.benchchem.com/product/b1193962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

by viable cells.

o Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO,
to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Calculation: Determine the cell viability as a percentage of the control (untreated cells) and
calculate the ICso value, which is the concentration of the compound that inhibits 50% of cell
growth.[14]

o Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it. While the medium is
still molten, add the test compound (gentisyl alcohol) at different concentrations to create
"poisoned” media. Pour the media into sterile Petri plates. A control plate should be prepared
with the solvent used to dissolve the compound.[4][15]

« Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from a young, actively growing
culture of C. gloeosporioides at the center of each plate.[4]

 Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25-28 °C) for
several days.[4]

o Measurement: Measure the radial growth of the fungal colony in both the control and treated
plates.

o Calculation: Calculate the percentage of mycelial growth inhibition using the formula: %
Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the
control plate, and T is the average diameter of the fungal colony in the treated plate.[4]

Experimental Workflow

The discovery and characterization of gentisyl alcohol as a fungal metabolite typically follow a
systematic workflow, as depicted in the diagram below. This workflow integrates fungal
cultivation, chemical analysis, and biological screening to identify and validate bioactive natural
products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. real.mtak.hu [real.mtak.hu]

2. mdpi.com [mdpi.com]

3. Production of Gentisyl Alcohol from Phoma herbarum Endophytic in Curcuma longa L. and
Its Antagonistic Activity Towards Leaf Spot Pathogen Colletotrichum gloeosporioides -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. - MedCrave online [medcraveonline.com]
o 5. researchgate.net [researchgate.net]

e 6. Promising antimicrobials from Phoma spp.: progress and prospects - PMC
[pmc.ncbi.nlm.nih.gov]

» 7. cabidigitallibrary.org [cabidigitallibrary.org]
» 8. researchgate.net [researchgate.net]

» 9. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed
Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. journaljabb.com [journaljabb.com]

e 12. Studies in the biochemistry of micro-organisms: 72. Gentisyl alcohol (2:5-
dihydroxybenzyl alcohol), a metabolic product of Penicillium patulum Bainier - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. maxapress.com [maxapress.com]

e 14. Phoma herbarum as a new gibberellin-producing and plant growth-promoting fungus -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 15. sciencegate.app [sciencegate.app]

 To cite this document: BenchChem. [Gentisyl Alcohol as a Fungal Metabolite: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193962#gentisyl-alcohol-as-a-fungal-metabolite]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1193962?utm_src=pdf-custom-synthesis
https://real.mtak.hu/187789/1/1214-ArticleText-1309-1-10-20240205.pdf
https://www.mdpi.com/2311-5637/7/4/209
https://pubmed.ncbi.nlm.nih.gov/27288000/
https://pubmed.ncbi.nlm.nih.gov/27288000/
https://pubmed.ncbi.nlm.nih.gov/27288000/
https://medcraveonline.com/JBMOA/JBMOA-05-00136
https://www.researchgate.net/figure/Poisoned-food-assay-of-crude-extract-from-fungal-endophytes-against-A-solani-MFLUCC_fig1_358676651
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125353/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20103271606
https://www.researchgate.net/publication/303906942_Production_of_Gentisyl_Alcohol_from_Phoma_herbarum_Endophytic_in_Curcuma_longa_L_and_Its_Antagonistic_Activity_Towards_Leaf_Spot_Pathogen_Colletotrichum_gloeosporioides
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460105/
https://www.researchgate.net/figure/Poisoned-food-bioassay-at-five-different-concentrations-1mg-ml-a-05mg-ml-b_fig9_283492632
https://journaljabb.com/index.php/JABB/article/view/712
https://pmc.ncbi.nlm.nih.gov/articles/PMC1258007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1258007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1258007/
https://www.maxapress.com/article/id/63a3c6abfa6c585d1f695a90
https://pubmed.ncbi.nlm.nih.gov/19884787/
https://pubmed.ncbi.nlm.nih.gov/19884787/
https://www.sciencegate.app/keyword/575926
https://www.benchchem.com/product/b1193962#gentisyl-alcohol-as-a-fungal-metabolite
https://www.benchchem.com/product/b1193962#gentisyl-alcohol-as-a-fungal-metabolite
https://www.benchchem.com/product/b1193962#gentisyl-alcohol-as-a-fungal-metabolite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

